molecular formula C18H13ClN2O4 B5091168 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5091168
M. Wt: 356.8 g/mol
InChI Key: VIULZHRFUYWGGP-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan-2-carboxylic acid with an amine derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Products may include carboxylic acids and nitro derivatives.

    Reduction: Products may include amines and hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: It can be a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide
  • 5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
  • 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Uniqueness

The presence of both the 3-chlorophenyl and 4-methyl-2-nitrophenyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIULZHRFUYWGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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